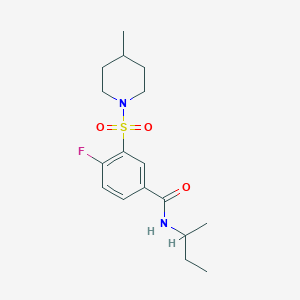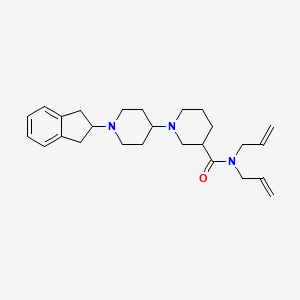![molecular formula C13H10BrN3O2 B6040633 5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B6040633.png)
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a hydroxyphenyl group, and a pyridine carboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Schiff Base: The hydroxyphenyl group is introduced by reacting 4-hydroxybenzaldehyde with the brominated pyridine derivative in the presence of a suitable catalyst to form the Schiff base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of 5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
Uniqueness
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-5-10(7-15-8-11)13(19)17-16-6-9-1-3-12(18)4-2-9/h1-8,18H,(H,17,19)/b16-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHHWMVKBHDUFX-SOFYXZRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-methoxyphenyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6040557.png)
![1-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B6040569.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)
![(1-METHYL-1H-PYRAZOL-4-YL)[7-(3-PYRIDYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE](/img/structure/B6040582.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide](/img/structure/B6040585.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040589.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-methyl-2-(4-morpholinyl)propyl]benzamide](/img/structure/B6040592.png)
![N-{5-[4-(diethylamino)-2-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B6040599.png)

![N-(4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6040609.png)
![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-cyclopentyl-2-piperazinone](/img/structure/B6040614.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide](/img/structure/B6040623.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040641.png)
